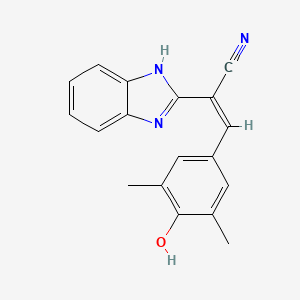
1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine, also known as FF-Tri, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been found to exhibit a range of interesting biological properties. In
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. 1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Mecanismo De Acción
The exact mechanism of action of 1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine has been found to inhibit the activity of several key enzymes and proteins involved in cancer cell proliferation, including PI3K/Akt/mTOR and MAPK/ERK pathways.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anticancer activity, it has also been shown to exhibit antibacterial and antifungal activity. It has also been found to have anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory disorders such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine for lab experiments is its high potency and selectivity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of 1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine. One area of interest is in the development of new cancer therapies based on 1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine and other triazole derivatives. Another area of research is in the development of new methods for synthesizing 1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine and other triazole derivatives. Finally, there is also potential for research on the use of 1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine in other areas of medicine, such as the treatment of inflammatory disorders or infectious diseases.
Conclusion
In conclusion, 1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a promising compound that has been widely studied for its potential applications in scientific research. Its high potency and selectivity against cancer cells make it a valuable tool for studying the mechanisms of cancer cell growth and survival. While there are still many unanswered questions about the exact mechanism of action of 1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine, its potential for use in cancer therapy and other areas of medicine make it an exciting area of research for the future.
Métodos De Síntesis
1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine can be synthesized using a variety of methods, but the most common approach involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a triazole ring. The resulting product is then further modified to obtain 1-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-5-(4-fluorophenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4/c15-10-7-5-9(6-8-10)13-14(17)20(19-18-13)12-4-2-1-3-11(12)16/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERHVCXTIMCXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C3=CC=C(C=C3)F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-methoxybenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6051988.png)
![1-(2-methylbenzyl)-N-[1-(4-methylphenyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051993.png)
![2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B6051996.png)
![N-[3-(dimethylamino)propyl]-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B6052000.png)
![N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B6052007.png)
![1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(1-pyrrolidinylmethyl)piperidine](/img/structure/B6052026.png)
![2-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6052031.png)
![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B6052037.png)

![1-{3-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B6052050.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B6052055.png)
![2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B6052057.png)

